Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride
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Overview
Description
“Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 1521112-55-9 . It has a molecular weight of 182.29 . The compound is typically stored at room temperature and is in liquid form .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 182.29 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on compounds with structural similarities often focuses on their utility in synthesizing heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and other materials. For instance, ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate is an important intermediate in synthesizing pesticides like chlorantraniliprole, indicating the potential utility of similar compounds in agrochemical synthesis (Yeming Ju, 2014).
Multicomponent Reactions
Compounds of this nature may also find use in multicomponent reactions (MCRs), a type of chemical synthesis that combines three or more reactants in a single step. For example, a study on thiazolo[3,2-a]pyridines involved multicomponent reactions with high yields and the discovery of compounds showing promising anticancer activity (C. Altug et al., 2011).
Antibacterial and Antituberculosis Activity
Research into the synthesis and evaluation of novel heterocyclic compounds containing similar structures has shown promising antibacterial and antituberculosis activity. This suggests potential applications in developing new antimicrobial agents (M. E. Azab et al., 2013).
Anticancer Agents
Structurally related compounds have been synthesized and evaluated for their anticancer activity. This points towards the potential use of ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate hydrochloride in the synthesis of anticancer agents (C. Temple et al., 1983).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a potential multi-target activity for this compound.
Biochemical pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound could potentially interact with multiple biochemical pathways.
Properties
IUPAC Name |
ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-3-16-12(15)11-8(2)14-10(17-11)6-9-4-5-13-7-9;/h9,13H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRQVESFEJXLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)CC2CCNC2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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